5-amino-1-isopropyl-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, and their aberrant activation has led to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound acts as a pan-FGFR covalent inhibitor, targeting both wild-type FGFRs and gatekeeper mutants . It binds irreversibly to FGFR1, as revealed by X-ray co-crystal structure .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration. By inhibiting FGFRs, it disrupts these processes, particularly in cancer cells where FGFRs are often overexpressed or mutated .
Pharmacokinetics
Its strong suppression of cancer cell proliferation suggests effective bioavailability .
Result of Action
The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of various cancer cells .
This compound represents a promising direction for anticancer drug development mediated by FGFRs .
Biochemical Analysis
Biochemical Properties
It has been found that similar 5-amino-pyrazole derivatives can interact with various enzymes and proteins . For instance, some derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors, targeting both wild-type and gatekeeper mutants of FGFRs .
Cellular Effects
Similar 5-amino-pyrazole derivatives have been found to have significant effects on various types of cells . For example, one derivative demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays .
Molecular Mechanism
Similar 5-amino-pyrazole derivatives have been found to irreversibly bind to FGFR1, suggesting a possible mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported manganese dioxide in water, which provides an eco-friendly and efficient method . The reaction conditions often involve room temperature and the use of green solvents to ensure an environmentally benign process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent waste, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole-4-carboxamide: A closely related compound with similar biological activities.
4-amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide: Another pyrazole derivative with potential pharmaceutical applications.
Uniqueness
5-amino-1-isopropyl-1H-pyrazole-4-carboxamide stands out due to its specific isopropyl substitution, which may confer unique steric and electronic properties, enhancing its binding affinity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
5-amino-1-propan-2-ylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-6(8)5(3-10-11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWQIYNNOPJHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361416 | |
Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21254-24-0 | |
Record name | 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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